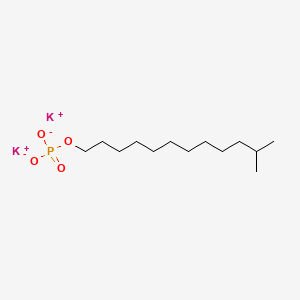

Dipotassium isotridecyl phosphate

Description

Overview of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds are a broad and diverse class of organic molecules containing a phosphorus atom. ontosight.ai Their chemical versatility stems from the ability of phosphorus to form stable bonds with carbon, oxygen, sulfur, and other elements, leading to a wide array of structures and functionalities. ontosight.ai These compounds are integral to numerous scientific and industrial fields. In agriculture, they have been extensively used as pesticides and herbicides. ontosight.ainih.gov Industrially, they serve as flame retardants, plasticizers, and additives in lubricants and hydraulic fluids. ontosight.aiwikipedia.orgatamanchemicals.com Furthermore, organophosphorus compounds are fundamental to biochemistry, forming the backbone of essential molecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP). wikipedia.orgwikipedia.org The properties and applications of organophosphorus compounds are dictated by the nature of the organic groups attached to the phosphorus atom, which can range from simple alkyl chains to complex aromatic systems. ontosight.ai

Historical Development of Alkyl Phosphate (B84403) Ester Chemistry

The journey of alkyl phosphate ester chemistry began in the mid-19th century. One of the earliest syntheses of an organophosphate, triethyl phosphate (TEP), was accomplished by Voegeli in 1848 through the direct reaction of alcohol and acid. nih.gov A significant advancement came in 1851 with Williamson's discovery of a more efficient ether synthesis method using ethyl iodide and potassium salts, which also provided a clearer understanding of the underlying reaction mechanisms. nih.gov This breakthrough paved the way for improved synthetic routes to various alkyl phosphate esters with higher yields. nih.gov Over the following decades, chemists expanded on this work, synthesizing a range of these compounds. For instance, the synthesis of trimethyl phosphate (TMP) was reported by Weger in 1883 and later by Hall in 1887. nih.gov The 20th century saw further progress, including the development of continuous processes for the manufacture of alkyl and aryl phosphates, as evidenced by a 1937 patent for the production of compounds like triphenyl phosphate and tributyl phosphate. google.com This historical progression underscores the long-standing importance and continuous evolution of alkyl phosphate ester chemistry.

Unique Structural Features and Chemical Properties of Branched-Chain Isotridecyl Moieties

Isotridecyl alcohol, the precursor to the isotridecyl moiety in dipotassium (B57713) isotridecyl phosphate, is a C13 fatty alcohol. ontosight.aislideshare.net It is a mixture of branched-chain isomers, which imparts distinct properties compared to its linear counterparts. atamanchemicals.comatamanchemicals.com This branching results in a clear, high-boiling, oily liquid that is miscible with most organic solvents but has very low solubility in water. atamanchemicals.comatamankimya.com The branched structure of the isotridecyl group influences its physical properties, such as its high melting point and waxy consistency in its solid form. ontosight.ai

The chemical reactivity of the isotridecyl moiety is primarily that of a primary alcohol, with esterification being a key reaction. atamanchemicals.comatamankimya.com The bulky, branched nature of the isotridecyl group provides steric hindrance, which can influence reaction rates and the stability of the resulting compounds. This structural complexity is crucial for its function in various applications, such as in the production of surfactants and plasticizers, where it contributes to properties like surface tension reduction and emulsification. ontosight.aiatamanchemicals.com

Interdisciplinary Relevance of Dipotassium Isotridecyl Phosphate Research

This compound's unique properties, derived from its branched alkyl chains and phosphate group, make it a subject of interest across multiple disciplines. Its primary function is as a surfactant, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. ontosight.ai This dual nature makes it an effective emulsifier, crucial for mixing oil and water-based substances. ontosight.ai

In the personal care industry , it is utilized in products like shampoos, soaps, and lotions to create a rich lather and stabilize formulations. ontosight.aiontosight.ai In industrial applications , it serves as an emulsifier, wetting agent, and detergent in processes such as the manufacturing of lubricants and metalworking fluids. ontosight.aiontosight.ai Furthermore, in the pharmaceutical field , it can be employed as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients. ontosight.ai The study of this compound, therefore, intersects with materials science, chemical engineering, and pharmacology, highlighting its broad technological and scientific importance.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 74937-55-6 |

| Molecular Formula | C₁₃H₂₉K₂O₄P |

| Molecular Weight | 356.52 g/mol |

Source: lookchem.com, nih.gov

Table 2: Physicochemical Properties of Isotridecyl Alcohol

| Property | Value |

| Molecular Formula | C₁₃H₂₈O |

| Molar Mass | 200.361 g/mol |

| Density | 0.831 g/cm³ |

| Boiling Point | 260.8°C at 760 mmHg |

| Flash Point | 105.5°C |

| Vapor Pressure | 0.00173 mmHg at 25°C |

| Refractive Index | 1.442 |

Source: atamanchemicals.com, atamanchemicals.com

Structure

3D Structure of Parent

Properties

CAS No. |

90605-09-7 |

|---|---|

Molecular Formula |

C13H27K2O4P |

Molecular Weight |

356.52 g/mol |

IUPAC Name |

dipotassium;11-methyldodecyl phosphate |

InChI |

InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

OTPXTTHYCPJNPC-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Optimized Reaction Pathways for Dipotassium Isotridecyl Phosphate

Phosphorylation of Isotridecyl Alcohol: Reaction Kinetics and Thermodynamics

The foundational step in producing dipotassium (B57713) isotridecyl phosphate (B84403) is the phosphorylation of isotridecyl alcohol. This reaction's kinetics and thermodynamics are crucial for optimizing yield and minimizing byproducts. Generally, the reaction of fatty alcohols with phosphorylating agents can be influenced by factors such as reaction temperature, molar ratio of reactants, and the presence of catalysts.

Direct Esterification with Phosphoric Acid Derivatives

Direct esterification involves the reaction of isotridecyl alcohol with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). The reaction with P₂O₅ is typically carried out under anhydrous conditions, where the alcohol reacts with the acidic oxide to form a mixture of mono- and di-isotridecyl phosphoric acid esters. The reaction is generally performed by mixing the alcohol and the phosphorylating agent and heating to temperatures between 70 to 125°C. rsc.org The reaction product is a mixture primarily composed of the mono- and diesters. rsc.org

The kinetics of direct esterification of alcohols with ortho-phosphoric acid are known to be influenced by the chain length of the alcohol. The establishment of equilibrium is relatively rapid for lower alcohols, but the rate decreases significantly with increasing aliphatic chain length. researchgate.net For long-chain alcohols like isotridecyl alcohol, achieving a high conversion rate can be challenging and may require elevated temperatures and the removal of water to drive the reaction to completion. One patented process for direct esterification of fatty alcohols specifies a reaction temperature of at least 160°C in the presence of a water-entraining agent like toluene (B28343) or xylene to facilitate the removal of the water of reaction. researchgate.net

A study on the esterification of palm fatty acid distillate with methanol (B129727) using super phosphoric acid as a catalyst provides some insight into the thermodynamics. The study found that the conversion increased with temperature and the molar ratio of alcohol to the acid. researchgate.net Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy were evaluated, showing the influence of reaction conditions on the process. researchgate.net

Table 1: General Conditions for Direct Esterification of Fatty Alcohols

| Parameter | Value/Condition | Source |

| Phosphorylating Agent | Phosphorus Pentoxide (P₂O₅), Polyphosphoric Acid | rsc.org |

| Reactant | Isotridecyl Alcohol | |

| Temperature | 70 - 125°C (initial); up to 160°C or higher | rsc.orgresearchgate.net |

| Catalyst | Often self-catalyzed by the acidic reagent | |

| Solvent | Water-entraining agents (e.g., toluene, xylene) | researchgate.net |

| Key Feature | Removal of water to drive equilibrium | researchgate.net |

Transesterification Processes in the Synthesis of Alkyl Phosphates

Transesterification offers an alternative pathway for the synthesis of alkyl phosphates. This method involves the reaction of a starting phosphate ester, such as a triaryl phosphate or a simple trialkyl phosphate (e.g., trimethylphosphate), with a long-chain alcohol like isotridecyl alcohol. researchgate.netalfa-chemistry.com The reaction is typically catalyzed by a base. The process can be driven to completion if the leaving group from the starting ester is more volatile and can be removed from the reaction medium. researchgate.net

The transesterification of trimethylphosphate with alcohols like ethanol (B145695) and isopropanol (B130326) has been shown to be dependent on a basic catalyst, such as sodium alkoxide, with the reaction proceeding even at room temperature. alfa-chemistry.com The extent of substitution to form mono-, di-, or tri-substituted esters is influenced by the relative concentrations of the reactants, temperature, solvent, and the amount of catalyst. alfa-chemistry.com For industrial applications, the transesterification of triaryl phosphates with aliphatic alcohols is often carried out at elevated temperatures, typically in the range of 60 to 140°C, in the presence of a basic catalyst. researchgate.net

Table 2: Factors Influencing Transesterification of Phosphate Esters

| Factor | Influence | Source |

| Reactant Ratio (Alcohol:Phosphate) | Higher ratio favors more substituted phosphates | alfa-chemistry.com |

| Temperature | Higher temperature increases reaction rate but may lead to byproducts | researchgate.netalfa-chemistry.com |

| Catalyst | Basic catalysts (e.g., sodium alkoxide, potassium carbonate) are essential | alfa-chemistry.comelpub.ru |

| Solvent | Can influence the reaction equilibrium and rate | alfa-chemistry.com |

Role of Catalyst Systems in Esterification Efficiency

Catalysts play a pivotal role in enhancing the efficiency of the phosphorylation of alcohols. For direct esterification, while the acidic phosphorylating agent can act as a catalyst itself, other catalysts can be employed to improve reaction rates and selectivity.

In the context of transesterification, basic catalysts are crucial. A patented process describes the use of a base with a pKa of less than 11, such as potassium carbonate or potassium fluoride, in catalytic quantities (e.g., 0.05 to 5.0 mole % per mole of alcohol) for the transesterification of a triaryl phosphate with an aliphatic alcohol. elpub.ru

More advanced catalytic systems have also been developed for alcohol phosphorylation. For instance, a method using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor has been reported for a variety of alcohols, showcasing high functional group tolerance. researchgate.net Another approach utilizes a P(V)-based reagent platform that allows for the chemoselective phosphorylation of alcohols under mild conditions. acs.org

The development of efficient catalysts for higher alcohol synthesis is an active area of research, with studies exploring multicomponent materials to navigate the complex reaction dynamics. nih.gov

Salt Formation and Purification Strategies for Dipotassium Isotridecyl Phosphate

Following the phosphorylation of isotridecyl alcohol to produce a mixture of mono- and di-isotridecyl phosphoric acid esters, the next critical steps are the formation of the dipotassium salt and subsequent purification to achieve the desired product quality.

Neutralization Procedures with Potassium Hydroxide (B78521)

The acidic phosphate ester mixture is neutralized with a potassium base, typically potassium hydroxide (KOH), to form this compound. The neutralization reaction is generally carried out in a suitable solvent, such as water or a water/alcohol mixture. rsc.org The pH of the solution is carefully monitored and adjusted to ensure the complete formation of the dipotassium salt. A patent for a similar product, dipotassium phosphate, specifies controlling the endpoint pH to a range of 8.9-9.5. google.com Another method involves reacting phosphoric acid with potassium hydroxide and then controlling the cooling and crystallization to obtain a high-purity product. chemicalbook.com The reaction is often heated, for example to about 70°C, to ensure the solution becomes clear and the reaction is complete, which is indicated by a neutral pH (around 6.0 to 8.0). rsc.org

Separation and Crystallization Techniques for Enhanced Purity

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any inorganic salts formed during neutralization. A common challenge is the separation of the desired product from the mixture of mono- and dialkyl phosphates.

Silica (B1680970) gel column chromatography is an effective technique for separating monoalkyl and dialkyl phosphate salts. lookchem.com In one described method, the sample is dissolved in hot chloroform (B151607) and applied to a silica gel column, allowing for the separation of the different phosphate esters. lookchem.com

Crystallization is a key step for achieving high purity. For dipotassium phosphate, a controlled cooling process is crucial to form uniform crystals and minimize the inclusion of impurities. chemicalbook.com A patented method details a specific cooling profile: cooling from 80°C to 65°C at a rate of 8-10°C per hour, from 65°C to 55°C at 5-6°C per hour, and from 55°C to 35°C at 3-4°C per hour. chemicalbook.com The addition of an organic solvent during the crystallization process can help to keep organic impurities in the solution, leading to a purer crystalline product. chemicalbook.com After crystallization, the product is typically collected by filtration and dried. chemicalbook.com

Table 3: Purification and Purity Analysis of Dipotassium Phosphate

| Technique | Purpose | Details | Source |

| Separation | |||

| Silica Gel Column Chromatography | Separation of mono- and di-alkyl phosphates | Sample dissolved in hot chloroform, applied to silica gel column. | lookchem.com |

| Crystallization | |||

| Controlled Cooling | To obtain uniform crystals and minimize impurity inclusion | Specific cooling rates at different temperature ranges. | chemicalbook.com |

| Solvent Addition | Removal of organic impurities | Addition of organic solvents like propanol (B110389) and ethyl acetate (B1210297) during crystallization. | chemicalbook.com |

| Analysis | |||

| High-Performance Liquid Chromatography (HPLC) | To assess purity and detect related substances | Using an octadecylsilane (B103800) bonded silica column. | chemicalbook.com |

The final product's purity can be assessed using various analytical techniques, including HPLC, which can quantify the main component and any related substances. chemicalbook.com

Development of Green Synthesis Protocols for Alkyl Phosphate Esters

In recent years, significant efforts have been directed towards developing greener and more sustainable methods for synthesizing alkyl phosphate esters, moving away from traditional reagents that are often hazardous and produce significant waste. These green protocols focus on safer reagents, solvent-free conditions, and improved energy efficiency.

One prominent green approach involves the use of polyphosphoric acid (PPA) as the phosphorylating agent for fatty alcohols. google.com This method is advantageous as it can be conducted without the use of organic solvents, which significantly reduces the environmental impact of the process. google.com The reaction of a fatty alcohol with PPA can be optimized to produce a high ratio of monoalkyl to dialkyl phosphate esters. google.com For instance, processes have been developed that achieve a mono- to dialkyl phosphate ester ratio of at least 90:10. google.com Subsequent purification steps, such as controlled wetting with cold water, effectively remove excess phosphoric acid without the need for solvent extraction. google.com

Another avenue of green synthesis explores novel activation methods and catalysts. Visible-light photocatalysis, for example, allows for the phosphorylation of alcohols under mild conditions, avoiding harsh reagents. organic-chemistry.org Metal-free strategies have also been developed, utilizing activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to facilitate the formation of phosphate esters. organic-chemistry.org These methods represent a significant step forward in reducing reliance on toxic and corrosive materials like phosphorus oxychloride, which has been a conventional but less environmentally friendly phosphorylating agent. researchgate.net The use of molecular iodine as a catalyst with hydrogen peroxide as the oxidant presents another mild and efficient route for phosphorylating alcohols. organic-chemistry.org

The principles of green chemistry are also evident in the development of scale inhibitors based on phosphate esters, where environmental friendliness is a key requirement for application in sensitive areas. researchgate.net Research into these compounds drives the synthesis of functionalized esters using methods that are inherently more benign. researchgate.net

Analysis of By-products and Impurities in Synthetic Routes

A critical aspect of synthesizing this compound is the identification and quantification of by-products and impurities. The composition of the final product mixture significantly influences its physical and chemical properties. The primary synthetic challenge is controlling the esterification process to favor the formation of the monoalkyl phosphate (MAP) over the dialkyl phosphate (DAP).

Common impurities in the synthesis of alkyl phosphates include:

Residual Starting Materials : Unreacted isotridecyl alcohol and the phosphorylating agent (e.g., phosphoric acid).

Dialkyl Phosphate (DAP) : Formed when two alcohol molecules react with the phosphorus center.

Inorganic Phosphates : Residual phosphoric acid that is carried through the process.

The ratio of monoester to diester is a key quality parameter. Traditional methods using phosphorus pentoxide (P₂O₅) often yield a mixture of mono- and disubstituted esters. elpub.ru The precise ratio can be controlled by tailoring the reaction conditions and the properties of the alcohol feedstock. elpub.ru Advanced processes have been designed to yield high-purity products. For example, a sustainable route using polyphosphoric acid can produce alkyl phosphates with less than 0.7% free phosphoric acid and less than 1.5% residual free fatty alcohol. google.com Upon neutralization to the potassium salt, the inorganic phosphate content can be kept below 0.9 wt. %. google.com

Several analytical techniques are employed to analyze the product composition. Potentiometric titration is a common method for determining the relative amounts of mono- and dialkyl phosphates. elpub.ru Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ³¹P-NMR, are invaluable for structural confirmation and identifying the different phosphate species in the mixture. elpub.ruresearchgate.net High-resolution mass spectrometry (HRMS) is also used for detailed composition evaluation. elpub.ru

The table below shows an example of optimized conditions for synthesizing high-purity mono-alkyl phosphate using cyclic polyphosphoric acid, which minimizes by-products.

| Parameter | Optimized Value | Resulting Impurity Profile |

| Reactant Ratio | mass P₂O₅/mass 85 wt% H₃PO₄/mass octanol (B41247) = 14.2/5.62/48.5 | MAP Yield: 98.6 wt% |

| Reaction Temperature | 115°C | Residual Phosphoric Acid: 0.66% |

| Reaction Time | 8 h | - |

| Data derived from a study on high-purity mono-alkyl phosphate synthesis. researchgate.net |

Scale-up Considerations in Academic Synthesis Development

Translating a laboratory-scale synthesis of an alkyl phosphate to an industrial or pilot scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and consistent product quality. Key considerations include reaction control, purification methods, and process format (batch vs. continuous).

One of the primary challenges in scaling up phosphorylation reactions is managing the exothermic nature of the process and ensuring uniform mixing. Inadequate heat dissipation can lead to side reactions and a less favorable mono- to diester ratio. The choice of phosphorylating agent is also critical; while phosphorus pentoxide is effective, its tendency to agglomerate can cause reaction rate control issues. researchgate.net

Purification becomes a significant bottleneck at larger scales. Laboratory methods like column chromatography are generally not feasible for industrial production. Therefore, developing scalable purification processes such as extraction, filtration, and crystallization is essential. dur.ac.uk For alkyl phosphates, a simple but effective purification involves washing the crude product with controlled amounts of water to remove inorganic acids, followed by filtration. google.com

A major trend in modern chemical manufacturing is the transition from traditional batch processing to continuous flow chemistry. dur.ac.uk Flow chemistry offers several advantages for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. dur.ac.uk A flow process for phosphate synthesis could involve pumping the alcohol and phosphorylating agent through a heated reactor coil, allowing for precise control over temperature and residence time. This approach has been successfully demonstrated for the synthesis of other phosphate compounds, delivering high yield and purity on a multi-gram scale. dur.ac.uk

The table below outlines a comparison between batch and flow processes for chemical synthesis, highlighting aspects relevant to scaling up alkyl phosphate production.

| Feature | Batch Process | Continuous Flow Process |

| Scalability | Often requires re-optimization of conditions. | More straightforward scaling by running the system for longer or using larger reactors. |

| Heat Transfer | Becomes less efficient as vessel size increases. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Larger quantities of reagents are mixed at once. | Small reaction volumes enhance safety. |

| Process Control | More challenging to maintain homogeneity. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Potential for batch-to-batch variability. | Generally high consistency and reproducibility. |

| Based on general principles of chemical process scale-up. dur.ac.uk |

Ultimately, the successful academic development of a scalable synthesis for this compound requires a focus on robust and simple procedures, avoiding complex purifications and utilizing processes that can be safely and efficiently translated to a larger scale. dur.ac.uk

Advanced Characterization Techniques for Structural Elucidation and Physicochemical Assessment of Dipotassium Isotridecyl Phosphate

Spectroscopic Analyses for Molecular Architecture Determination

Spectroscopic methods are fundamental to determining the molecular structure of dipotassium (B57713) isotridecyl phosphate (B84403), confirming the presence of key functional groups, and verifying its molecular weight.

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of dipotassium isotridecyl phosphate. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework, the different carbon environments, and the specific nature of the phosphate group.

¹H NMR: The proton NMR spectrum is dominated by a complex series of overlapping signals in the upfield region (typically 0.8-1.7 ppm), corresponding to the numerous methyl (CH₃) and methylene (B1212753) (CH₂) protons of the branched isotridecyl chains. The branching results in multiple, non-equivalent proton environments, making precise individual assignments challenging. Signals corresponding to the protons on the carbons alpha to the phosphate ester oxygen (CH₂-O-P) would be expected to appear further downfield, typically in the 3.5-4.5 ppm range, and may show coupling to the phosphorus nucleus.

¹³C NMR: The carbon NMR spectrum provides clearer resolution of the different carbon environments. The aliphatic carbons of the isotridecyl isomers will produce a cluster of signals between approximately 10 and 40 ppm. The carbon atom directly bonded to the phosphate oxygen (C-O-P) would resonate at a lower field, typically between 60 and 70 ppm, and would exhibit coupling (²JCP) with the phosphorus atom.

³¹P NMR: As phosphorus is a 100% abundant, NMR-active nucleus, ³¹P NMR is exceptionally informative for this class of compounds. unl.edu It provides a direct probe into the chemical environment of the phosphorus atom. For a dipotassium alkyl phosphate, a single resonance is expected in the characteristic region for phosphate esters. The precise chemical shift is sensitive to factors such as solvent, concentration, and the nature of the counter-ion (K⁺). unl.eduresearchgate.net This technique is also highly effective for detecting phosphorus-containing impurities, such as unreacted phosphoric acid or by-product pyrophosphates.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₃ (Alkyl) | ~0.8 - 1.0 | Complex, overlapping multiplets due to isomerism. |

| ¹H | -CH₂- (Alkyl) | ~1.2 - 1.7 | Broad, unresolved signal envelope. |

| ¹H | -CH₂-O-P | ~3.5 - 4.5 | Downfield shift due to electronegative oxygen; may show ³JHP coupling. |

| ¹³C | -CH₃, -CH₂- (Alkyl) | ~10 - 40 | Multiple distinct signals corresponding to different isomeric carbons. |

| ¹³C | -C -O-P | ~60 - 70 | Signal exhibits ²JCP coupling to phosphorus. |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are rapid and powerful methods for identifying the functional groups present in a molecule. They are complementary techniques; FTIR is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. sapub.org

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of both the phosphate group and the alkyl chains. Key absorptions include strong P-O stretching vibrations, typically observed in the 1300-950 cm⁻¹ region. researchgate.net The O-P-O bending vibrations appear at lower wavenumbers, generally in the 640-400 cm⁻¹ range. researchgate.net Additionally, strong bands corresponding to C-H stretching vibrations from the isotridecyl group will be prominent in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In Raman spectroscopy, the symmetric stretching mode of the phosphate (PO₄) group gives rise to a strong, characteristic band, often around 930-995 cm⁻¹, with the exact position being dependent on the cation and crystal structure. ufop.br While C-H stretching bands are also visible, Raman is particularly useful for observing the P-O symmetric vibrations which can be less intense or convoluted in the IR spectrum. Water produces a weak Raman signal, making the technique well-suited for analyzing aqueous solutions or hydrated samples. sapub.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-H Bend | Alkyl (CH₂, CH₃) | ~1465, ~1375 (Medium) | ~1450 (Medium) |

| P=O Stretch | Phosphate | ~1200 - 1250 (Strong) | Weak / Inactive |

| P-O Stretch (Asymmetric) | Phosphate | ~1000 - 1150 (Very Strong) | ~1017 (Medium) |

| P-O Stretch (Symmetric) | Phosphate | Weak / Inactive | ~930 - 995 (Strong) |

| C-O Stretch | C-O-P Linkage | ~1050 - 1100 (Strong, often overlaps with P-O) | Medium |

Mass spectrometry is a critical technique for determining the molecular weight of this compound and providing evidence for its structure through fragmentation analysis. Due to the compound's ionic and non-volatile nature, soft ionization techniques like Electrospray Ionization (ESI) are required.

ESI-MS analysis would be conducted in negative ion mode to detect the [M-2K+H]⁻ or [M-K]⁻ ions. The analysis is complicated by the fact that the starting material, isotridecyl alcohol, is an isomeric mixture. atamanchemicals.comatamankimya.com While all isomers of this compound have the same molecular weight, the fragmentation patterns could potentially offer insights into the branching structures. In-source fragmentation or tandem MS (MS/MS) experiments can be performed to induce fragmentation. colby.edu A characteristic fragmentation pathway would be the cleavage of the C-O bond, resulting in the loss of the isotridecyl group and the formation of a phosphate fragment, or the loss of the phosphate head group, leaving the isotridecyl cation (which would not be seen in negative mode). This technique confirms that the alkyl and phosphate moieties are covalently linked.

Chromatographic Separations for Purity and Isomer Distribution Profiling

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials or by-products, and profiling the distribution of its various isomers.

HPLC is the primary chromatographic method for analyzing non-volatile compounds like alkyl phosphate salts. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

Methodology: A C18 stationary phase column is commonly used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as a potassium phosphate buffer to maintain pH and ionic strength) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsigmaaldrich.commerckmillipore.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly hydrophobic isotridecyl phosphate from the column. Detection is typically achieved using a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS, as the compound lacks a strong UV chromophore.

Table 3: Exemplar HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

Direct analysis of the salt this compound by GC is not feasible due to its high molecular weight and lack of volatility. However, GC is a crucial ancillary technique for characterizing the starting materials and potential degradation products.

The primary use of GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is to analyze the isotridecyl alcohol raw material. atamanchemicals.com This analysis is vital for understanding the specific isomer distribution (e.g., the degree and location of branching), which influences the final properties of the phosphate ester. Furthermore, GC can be used to detect and quantify any residual unreacted alcohol in the final product. It is also the method of choice for identifying volatile degradation products that may form during storage or use, such as the parent isotridecyl alcohol resulting from hydrolysis of the phosphate ester linkage. In some cases, derivatization may be required to increase the volatility of certain non-volatile degradation products for GC analysis. d-nb.info

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, offering a unique combination of the properties of both gas and liquid chromatography. nih.gov This method is particularly advantageous for the analysis of complex mixtures and thermally labile compounds, such as this compound and other alkyl phosphate esters. nih.govnih.gov

The use of supercritical carbon dioxide as a mobile phase allows for high-efficiency separations at lower temperatures than gas chromatography, preventing the degradation of the analyte. nih.gov Furthermore, the low viscosity and high diffusivity of the supercritical fluid mobile phase enable high-throughput analysis. nih.gov In the context of this compound, which possesses a branched alkyl chain and a polar phosphate head group, SFC can be instrumental in separating isomers and resolving complex mixtures that may arise during its synthesis or formulation.

The isotridecyl group, being a branched C13 alkyl chain, can exist as a mixture of various structural isomers. SFC, especially when coupled with mass spectrometry (SFC-MS), provides the necessary resolution to separate these isomers, which may exhibit different physicochemical properties and self-assembly behaviors. nih.govnih.gov The technique's ability to handle non-volatile and polar compounds makes it superior to gas chromatography for the direct analysis of phosphate salts without the need for derivatization.

Table 1: Illustrative SFC Parameters for Isomer Separation of this compound

| Parameter | Value |

| Column | Chiral or packed column suitable for polar analytes |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |

| Flow Rate | 2-5 mL/min |

| Temperature | 40-60 °C |

| Pressure | 100-200 bar |

| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) |

Scattering Techniques for Aggregate Structure and Size Characterization

As a surfactant, this compound is expected to form various types of aggregates in solution, such as micelles and vesicles. Scattering techniques are indispensable for characterizing the structure and size of these supramolecular assemblies.

Dynamic Light Scattering (DLS) for Micellar and Vesicular Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. researchgate.netnih.gov For this compound, DLS is an essential tool to determine the hydrodynamic diameter of the micelles or vesicles it forms in aqueous or non-aqueous media.

The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. DLS can provide valuable information on the critical micelle concentration (CMC) and the effects of formulation parameters such as concentration, temperature, and ionic strength on the aggregate size. researchgate.net

Table 2: Hypothetical DLS Data for this compound Micelles in Aqueous Solution

| Concentration (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 0.1 | 5.2 | 0.3 |

| 0.5 | 8.9 | 0.2 |

| 1.0 | 15.4 | 0.15 |

| 5.0 | 16.1 | 0.12 |

| 10.0 | 16.5 | 0.11 |

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Supramolecular Assemblies

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the shape, size, and internal structure of nanoscale objects, making them ideal for studying the supramolecular assemblies of this compound. nih.govspectroscopyonline.com

SAXS measures the elastic scattering of X-rays by a sample, providing information on electron density fluctuations. spectroscopyonline.com This allows for the determination of the shape and size of micelles (spherical, cylindrical, etc.), the thickness of vesicle bilayers, and the arrangement of these structures in solution. researchgate.netresearchgate.net SANS, on the other hand, uses a beam of neutrons and is sensitive to the scattering length density of the nuclei. By using deuterated solvents, contrast matching techniques can be employed to highlight specific parts of the aggregate structure, such as the hydrophobic core or the hydrophilic shell.

These techniques can provide detailed structural information that is complementary to DLS. For instance, while DLS provides an average hydrodynamic size, SAXS and SANS can reveal the specific shape and internal dimensions of the aggregates. nih.govnih.gov

Rheological Characterization of Aqueous and Non-Aqueous Formulations

The rheological properties of formulations containing this compound are critical for understanding their flow behavior and performance in various applications. eolss.net Rheology is the study of the flow and deformation of matter, and for surfactant systems, it provides insights into the viscoelastic properties arising from the interactions between supramolecular structures. researchgate.netmdpi.com

The presence of branched alkyl chains in this compound can influence the packing of the surfactant molecules in aggregates, leading to unique rheological behavior compared to their linear-chain counterparts. researchgate.net Rheological measurements, such as viscosity as a function of shear rate and oscillatory measurements (storage and loss moduli), can reveal the formation of structured fluids, like wormlike micelles or liquid crystalline phases. eolss.net

Table 3: Representative Rheological Data for an Aqueous Formulation of this compound (10% w/w)

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 1.2 |

| 1 | 0.8 |

| 10 | 0.5 |

| 100 | 0.4 |

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 0.5 | 1.0 |

| 1 | 2.5 | 3.0 |

| 10 | 10.2 | 8.5 |

| 100 | 25.8 | 15.3 |

This data can indicate shear-thinning behavior and the presence of viscoelastic properties, which are important for product formulation and stability.

Advanced Microscopy for Morphological and Interfacial Investigations (e.g., AFM, TEM for aggregates)

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of the aggregates formed by this compound.

AFM can be used to image the surface of a sample at the nanoscale, providing three-dimensional topographical information. researchgate.net For this compound, AFM can be employed to visualize adsorbed layers of the surfactant on a substrate or to image individual aggregates that have been deposited on a surface. This can reveal the shape and size distribution of micelles or vesicles.

TEM, on the other hand, transmits a beam of electrons through an ultrathin sample to create an image. Cryo-TEM, where the sample is flash-frozen, is particularly useful for observing the aggregates in their native, hydrated state. This technique can provide high-resolution images of the morphology of micelles, vesicles, and other complex structures formed by this compound in solution, confirming the structural models derived from scattering data. researchgate.net

Mechanistic Investigations of Physicochemical Behavior and Interfacial Phenomena

Interfacial Activity and Surfactancy Mechanisms

The branched isotridecyl chains and the polar phosphate (B84403) head group of Dipotassium (B57713) Isotridecyl Phosphate dictate its surface activity. jsirjournal.com This amphiphilic structure enables it to adsorb at interfaces, thereby reducing interfacial tension and facilitating the mixing of immiscible phases like oil and water. jsirjournal.com

Adsorption at Air-Water and Oil-Water Interfaces: Thermodynamics and Kinetics

The adsorption of surfactant molecules at an interface is a spontaneous process driven by a reduction in the free energy of the system. The thermodynamics of this process, including the enthalpy (ΔH°) and entropy (ΔS°) of adsorption, provide insights into the nature of the interactions between the surfactant and the interface. For phosphate-containing surfactants, adsorption can be either endothermic or exothermic, depending on the specific molecular structure and the conditions of the system. mdpi.commdpi.com

The kinetics of adsorption, which describe the rate at which surfactant molecules accumulate at the interface, can be controlled by diffusion from the bulk solution or by an energy barrier to adsorption at the interface itself. tau.ac.ilmdpi.comysu.am This process is often modeled using pseudo-first-order or pseudo-second-order kinetic models to determine the rate-limiting steps. mdpi.comresearchgate.net

A comprehensive search of scientific databases did not yield specific thermodynamic or kinetic data for the adsorption of Dipotassium Isotridecyl Phosphate at either air-water or oil-water interfaces. Research in this area is required to quantitatively understand its adsorption behavior.

Surface Tension Reduction and Emulsification Mechanisms

A key function of surfactants is their ability to lower the surface tension of a liquid or the interfacial tension between two liquids. biolinscientific.comcscscientific.com This is achieved by the alignment of surfactant molecules at the interface, which disrupts the cohesive forces between the solvent molecules. biolinscientific.comnjchm.com The effectiveness of a surfactant is often characterized by the maximum reduction in surface tension it can achieve, typically at or above its critical micelle concentration (CMC).

As an emulsifier, this compound facilitates the formation and stabilization of emulsions. jsirjournal.com The proposed mechanism involves the surfactant molecules forming a protective film around the dispersed droplets, which prevents them from coalescing. nih.gov The branched nature of the isotridecyl chains may provide steric hindrance that contributes to the stability of this film.

Foaming Characteristics and Foam Stabilization Mechanisms

The foaming properties of a surfactant are related to its ability to form stable films at the air-water interface. cern.ch While some phosphate esters are known for their foaming ability, others, particularly those with branched structures, can exhibit low foaming properties. researchgate.net The stability of the foam is influenced by factors such as the packing of the surfactant molecules at the interface and the ability of the film to resist thinning and rupture. researchgate.net For some anionic surfactants, foam stability is enhanced by hydrogen bonding between the head groups. researchgate.net

While general information suggests that some alkyl phosphate esters are low-foaming, specific data on the foaming characteristics and stabilization mechanisms of this compound are absent from the reviewed literature. Studies on related surfactants indicate that factors like isomeric distribution can significantly impact foaming properties. pnas.org

Micellar Aggregation and Supramolecular Self-Assembly

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously aggregate to form micelles. ijset.in This process is a key aspect of their function in applications such as solubilization and detergency.

Determination of Critical Micelle Concentration (CMC) under Varied Conditions

The CMC is a critical parameter that characterizes a surfactant's efficiency. It is influenced by factors such as temperature, the presence of electrolytes, and the molecular structure of the surfactant itself. jsirjournal.comjcsp.org.pk For anionic surfactants, the CMC generally decreases with the addition of electrolytes due to the screening of the electrostatic repulsion between the negatively charged head groups. jsirjournal.comresearchgate.net The effect of temperature on the CMC of ionic surfactants can be complex, often showing a U-shaped behavior where the CMC first decreases and then increases with temperature. jmaterenvironsci.comscialert.netwpmucdn.comscispace.com

There is no published data on the critical micelle concentration of this compound under any conditions. Studies on other anionic surfactants have established methodologies for determining the CMC and have explored the effects of electrolytes and temperature, which could be applied to this compound. jcsp.org.pkjmaterenvironsci.comresearchgate.net

Micellar Morphology and Size Distribution

The shape and size of micelles are influenced by the surfactant's molecular geometry, including the size of the head group and the volume and length of the hydrophobic tail. ijset.in Surfactants can form various structures, from simple spherical micelles to more complex arrangements like cylindrical micelles or lamellar phases. ijset.innih.gov The branching in the isotridecyl chains of this compound would be expected to influence the packing of the molecules within the micelle, and thus its morphology and size.

Specific studies on the micellar morphology and size distribution of this compound are not available. Research on other dialkyl phosphate surfactants suggests that they can form organized systems like reverse micelles and vesicles, indicating a rich potential for self-assembly that warrants investigation for this compound. researchgate.net

Solubilization Capacity within Micellar Aggregates

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. nthu.edu.tw In aqueous solutions, when the concentration of a surfactant like this compound reaches a specific level known as the Critical Micelle Concentration (CMC), its molecules self-assemble into organized structures called micelles. nthu.edu.twcolumbia.edu These micellar aggregates typically have a core composed of the hydrophobic alkyl tails, shielded from the water by an outer shell of the hydrophilic phosphate head groups.

The primary function of these micelles in solution is their ability to solubilize substances that are otherwise insoluble in the bulk solvent. This phenomenon, known as micellar solubilization, is crucial in numerous applications. The hydrophobic core of the micelle creates a microenvironment capable of entrapping non-polar molecules, effectively dissolving them in the aqueous medium. wiley.com

Table 1: Illustrative Solubilization Capacity of Anionic Surfactant Micelles for a Hydrophobic Dye

| Surfactant Concentration (above CMC) | Hydrophobic Dye Solubilized (mg/L) | Molar Solubilization Ratio (MSR) |

| 0.01 M | 50 | 0.15 |

| 0.05 M | 260 | 0.16 |

| 0.10 M | 530 | 0.16 |

| This table presents hypothetical data for a generic anionic surfactant to illustrate the concept of increasing solubilization with surfactant concentration above the Critical Micelle Concentration (CMC). The MSR is assumed to be constant in this idealized example. |

Electrostatic Interactions and Colloidal Stability

The stability of colloidal systems—dispersions of fine particles or droplets in a continuous medium—is governed by the forces between the particles. Surfactants play a critical role in modulating these forces, primarily through electrostatic and steric mechanisms. As an ionic surfactant, this compound influences stability predominantly through electrostatic interactions.

Zeta Potential Measurements and Surface Charge Density

When particles are dispersed in a liquid, they typically acquire a surface electric charge, which attracts a layer of counter-ions from the surrounding medium, forming an electrical double layer. nthu.edu.tw The electrical potential at the boundary of this layer (the slipping plane) is known as the zeta potential (ζ). lsu.edu The magnitude of the zeta potential is a key indicator of the stability of a colloidal dispersion; high absolute values (e.g., more positive than +30 mV or more negative than -30 mV) signify strong inter-particle repulsion and thus a stable dispersion. colostate.eduufn.edu.br

This compound is an anionic surfactant, meaning its phosphate head group carries a negative charge in solution. When it adsorbs onto the surface of particles in a dispersion, it imparts a negative surface charge, leading to a negative zeta potential. The surface charge density and the resulting zeta potential are dependent on the concentration of the adsorbed surfactant.

While direct zeta potential measurements for this compound are not widely documented, studies on analogous anionic dialkyl phosphate surfactants, such as sodium dihexadecyl phosphate (DHP), provide valuable insight. Research on DHP assemblies shows that as the concentration of the anionic lipid increases on positively charged particles, the zeta potential systematically shifts from positive to negative. nih.gov Charge neutralization occurs at a specific concentration, leading to minimal stability, followed by charge inversion and restabilization at higher surfactant concentrations. nih.gov

Table 2: Zeta Potential of Polystyrene Particles in the Presence of an Anionic Phosphate Surfactant (Based on Sodium Dihexadecyl Phosphate Data)

| Anionic Surfactant Conc. (mM) | Zeta Potential (mV) | Colloidal Stability |

| 0 | +45 | Stable |

| 0.4 | +15 | Reduced Stability |

| 0.8 | 0 | Unstable (Flocculation) |

| 1.2 | -25 | Moderate Stability |

| 1.6 | -40 | Stable |

| This table is adapted from the behavior observed for sodium dihexadecyl phosphate (DHP) on polymer particles to illustrate the principle. nih.gov It shows how increasing the concentration of an anionic surfactant neutralizes an initially positive surface and then imparts a strong negative charge, leading to restabilization. |

Role in Stabilization of Dispersions and Suspensions

The primary mechanism by which this compound stabilizes dispersions is electrostatic repulsion. According to DLVO theory, the stability of a colloid is determined by the balance between attractive van der Waals forces and repulsive electrostatic forces. colostate.edu By adsorbing onto particle surfaces, the surfactant creates a significant negative surface charge. The resulting strong repulsive forces between the like-charged particles prevent them from approaching one another closely enough for the attractive van der Waals forces to cause aggregation or flocculation. colostate.edu

This stabilizing function is essential in numerous industrial and commercial formulations, including emulsions (liquid-liquid dispersions) and suspensions (solid-liquid dispersions). The presence of this compound at an interface reduces interfacial tension, which facilitates the initial formation of the dispersion, while the electrostatic barrier it creates ensures long-term stability. columbia.edu However, stability is highly dependent on concentration. At concentrations where the surfactant only partially neutralizes an oppositely charged surface, or at the point of complete charge neutralization (zeta potential ≈ 0 mV), the repulsive barrier is minimal, leading to extensive particle aggregation and instability. nih.gov Therefore, a sufficient concentration of the surfactant is required to create a robust electrostatic barrier and ensure the stability of the dispersion.

Interactions with Polar and Non-Polar Solvents: Solvent Effects on Molecular Conformation

The amphiphilic nature of this compound dictates its behavior in different solvent environments. Its molecular conformation and aggregation state are highly sensitive to the polarity of the solvent. cir-safety.orgcosmeticsinfo.org

In polar solvents , particularly water, the hydrophobic effect is the dominant driving force. The water molecules arrange themselves into ordered, cage-like structures around the non-polar isotridecyl tails, which is an entropically unfavorable state. nthu.edu.tw To minimize this unfavorable interaction, the surfactant molecules preferentially adsorb at interfaces or, above the CMC, self-assemble into micelles. In this conformation, the hydrophobic tails are sequestered in the micellar core, away from the water, while the polar dipotassium phosphate head groups are hydrated and exposed to the aqueous phase. nthu.edu.tw

In non-polar solvents , the interactions are reversed. The polar phosphate head groups are now the "solvophobic" part of the molecule, while the alkyl tails are readily solvated by the non-polar solvent molecules. This can lead to the formation of reverse micelles (or inverse micelles), where the polar head groups form a central core, sometimes encapsulating trace amounts of water, and the hydrophobic tails extend outwards into the non-polar solvent.

The nature of the solvent can also have a more subtle, yet significant, effect on the reactivity and conformation of the phosphate head group itself. Studies on the hydrolysis of phosphate monoester dianions, which are structurally related to the head group of this compound, have shown dramatic solvent effects. For instance, moving from water to a dipolar aprotic solvent like dimethyl sulphoxide (DMSO) can increase the rate of hydrolysis by a factor of 10⁶–10⁷. frontiersin.org This acceleration is attributed to the fact that dipolar aprotic solvents are less effective at solvating the anionic charge of the phosphate group compared to water, making it more reactive. frontiersin.org This implies that the conformation and electronic state of the this compound head group are not static but are actively modulated by the surrounding solvent environment.

Table 3: Expected Behavior and Conformation of this compound in Different Solvent Types

| Solvent Type | Primary Interaction | Expected Molecular Conformation / Aggregation State |

| Polar (e.g., Water) | Hydrophobic effect drives aggregation to shield alkyl tails. | Formation of standard micelles above CMC. |

| Non-Polar (e.g., Hexane) | Polar head groups are solvophobic. | Formation of reverse micelles. |

| Dipolar Aprotic (e.g., DMSO) | Reduced solvation of anionic head group compared to water. | May alter head group reactivity and conformation; micellization may differ. frontiersin.org |

Interactions of Dipotassium Isotridecyl Phosphate with Complex Chemical and Biorelevant Systems

Complexation and Sequestration Chemistry of Metal Ions

The negatively charged phosphate (B84403) group of dipotassium (B57713) isotridecyl phosphate serves as an effective ligand for binding metal ions. wikipedia.org This interaction is fundamental to the compound's role in various applications, including as a corrosion inhibitor and emulsifier. nih.gov The formation of these metal complexes is governed by the principles of coordination chemistry, where the phosphate oxygen atoms act as electron donors to the metal cation. researchgate.net

The interaction between the phosphate moiety and metal ions leads to the formation of coordination complexes with specific stoichiometries and stability constants. semanticscholar.orgscispace.com The stoichiometry, or the ratio of metal ions to ligand molecules, can be determined using methods such as molar ratio analysis. researchgate.netnih.gov The stability of these complexes is quantified by the stability constant (logK), which reflects the strength of the metal-ligand bond. researchgate.netscispace.com Factors influencing stability include the charge and ionic radius of the metal ion, as well as the pH of the solution. rsc.orgelectrochemsci.org

While specific experimental data for dipotassium isotridecyl phosphate is not extensively detailed in the literature, the behavior can be inferred from similar organophosphate compounds. The phosphate group can act as a monodentate or bidentate ligand, forming stable chelates with various divalent and trivalent metal ions. wikipedia.orgresearchgate.net

Table 1: Illustrative Stability Constants of Metal-Phosphate Complexes Note: This data is representative of typical organophosphate-metal complexes and serves as an illustration. Specific values for this compound may vary.

| Metal Ion | Assumed Stoichiometry (Metal:Ligand) | Illustrative Stability Constant (logK) |

| Ca²⁺ | 1:2 | 4.5 |

| Mg²⁺ | 1:2 | 4.1 |

| Zn²⁺ | 1:2 | 5.8 |

| Fe³⁺ | 1:3 | 10.2 |

| Al³⁺ | 1:3 | 9.5 |

The formation of metal-phosphate complexes can be monitored and characterized using various spectroscopic techniques. These methods detect changes in the electronic or structural environment of the molecule upon metal binding.

UV-Visible (UV-Vis) Spectroscopy : For transition metal ions, complex formation often results in a shift in the absorption bands corresponding to d-d electronic transitions. slideshare.netlibretexts.org This change in the spectrum, known as a chromic shift, can be used to confirm complexation and study its stoichiometry. researchgate.netbath.ac.ukchimia.ch The intensity of the absorption is also related to the concentration of the complex formed. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a particularly powerful tool for studying phosphate-containing compounds. cuni.cz The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. lincoln.ac.nz Upon coordination with a metal ion, a significant change in the ³¹P chemical shift is expected, providing direct evidence of the interaction at the phosphate group. nih.govbangor.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy can detect changes in the vibrational frequencies of the P-O and P=O bonds within the phosphate group. Metal coordination typically perturbs these bonds, leading to shifts in their characteristic absorption peaks, which can confirm the involvement of the phosphate group in the complexation. nih.gov

Table 2: Expected Spectroscopic Shifts Upon Metal Complexation Note: These are generalized expected outcomes for organophosphate complexation.

| Spectroscopic Technique | Observable Change | Interpretation |

| UV-Visible Spectroscopy | Shift in λₘₐₓ of metal ion's d-d transition bands | Alteration of the metal ion's electronic environment due to ligand coordination. |

| ³¹P NMR Spectroscopy | Change in the chemical shift (δ) of the phosphorus signal | Direct evidence of metal ion interaction at the phosphate head group. |

| Infrared Spectroscopy | Shift in the vibrational frequency of P-O bonds | Confirmation of the phosphate group's role as the binding site for the metal ion. |

Molecular Interactions with Biological Macromolecules

As a surfactant, this compound has the potential to interact with various biological macromolecules, influencing their structure and function. These interactions are primarily driven by electrostatic forces involving the charged phosphate head and hydrophobic interactions involving the isotridecyl tail.

The interaction of surfactants with proteins is a well-studied phenomenon. The addition of a charged phosphate group, similar to the process of phosphorylation, can significantly alter a protein's local and global conformation. biorxiv.orgnih.gov The negatively charged phosphate head of this compound can form new electrostatic interactions, such as salt bridges, with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. nih.govyoutube.com

These new interactions can lead to:

Conformational Changes : The formation of new intramolecular bonds can alter the protein's three-dimensional folding, potentially exposing or masking active sites and changing its function. youtube.combiorxiv.org

Stability Modulation : Depending on the nature of the interaction, the surfactant can either stabilize or destabilize the protein structure. In some cases, binding can induce partial unfolding, while in others it might lock the protein into a more rigid conformation.

Table 3: Potential Effects of this compound on Protein Structure

| Interaction Type | Protein Residues Involved | Potential Consequence |

| Electrostatic | Lysine, Arginine, Histidine | Formation of new salt bridges, leading to conformational shifts. |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Disruption of the protein's hydrophobic core or binding at hydrophobic surface patches, potentially causing unfolding. |

| Hydrogen Bonding | Serine, Threonine, Tyrosine | Interaction with the phosphate oxygen atoms, contributing to binding affinity and conformational stability. nih.gov |

Detailed research findings on the specific interactions between this compound and polysaccharides or other biopolymers are not extensively documented in the reviewed scientific literature. However, based on general principles, electrostatic interactions could occur between the anionic phosphate head group and any positively charged functional groups present on the biopolymer.

The amphiphilic structure of this compound strongly suggests it will interact with lipid membranes. frontiersin.org Phospholipid bilayers, the fundamental structure of cell membranes, provide a useful model for studying these interactions. nih.govrsc.org

The isotridecyl tail can insert into the hydrophobic core of the bilayer, while the polar dipotassium phosphate headgroup remains at the aqueous interface, interacting with the headgroups of the membrane phospholipids. nih.govresearchgate.net This intercalation can lead to several significant effects on the membrane's physical properties:

Increased Fluidity : The insertion of the branched isotridecyl chain can disrupt the orderly packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. frontiersin.org

Altered Thickness : Depending on the concentration and packing, the surfactant can cause a thinning or thickening of the bilayer.

Changes in Permeability : Disruption of the lipid packing can increase the membrane's permeability to ions and small molecules.

Membrane Destabilization : At higher concentrations, surfactants can solubilize the membrane, leading to the formation of micelles and the eventual disruption of the bilayer structure.

Table 4: Summary of Potential Influences on Phospholipid Bilayers

| Membrane Property | Predicted Effect of this compound | Underlying Mechanism |

| Fluidity | Increase | Disruption of ordered packing of phospholipid acyl chains by the isotridecyl tail. |

| Stability | Decrease (at high concentrations) | Solubilization of the membrane into mixed micelles. |

| Permeability | Increase | Creation of defects or pores in the bilayer structure. |

| Surface Charge | Becomes more negative | Contribution of the anionic phosphate head groups at the bilayer-water interface. |

Interplay with Polymeric Materials and Surface Modification

This compound, as a member of the organophosphate ester family, is recognized for its surface-active properties and its potential to interact with and modify polymeric materials. These interactions are crucial in various industrial applications where this compound can function as a plasticizer, flame retardant, or surfactant. The long isotridecyl chain provides hydrophobic characteristics, while the potassium phosphate group introduces hydrophilicity and a potential for electrostatic interactions.

Adsorption onto Solid Substrates: Mechanisms and Surface Coverage

The adsorption of long-chain alkyl phosphates like this compound onto solid substrates is a complex process governed by a combination of physical and chemical interactions. The primary mechanism often involves the interaction of the polar phosphate head group with the substrate surface, while the long alkyl chain extends outwards.

Mechanisms of Adsorption:

Electrostatic Attraction: On surfaces with a positive charge, the negatively charged phosphate group can adsorb through strong electrostatic attraction.

Chemisorption: On certain substrates, particularly metal oxides, the phosphate group can form chemical bonds with the surface atoms, leading to a more robust and stable adsorbed layer.

The specific nature of the substrate plays a critical role in determining the dominant adsorption mechanism. For instance, on polar surfaces, the phosphate head group interaction is paramount, while on non-polar polymer surfaces like polypropylene, the hydrophobic interactions of the isotridecyl tail can be more significant.

Surface Coverage and Adsorption Isotherms:

The relationship between the concentration of the surfactant in solution and the amount adsorbed onto a solid surface at a constant temperature is described by adsorption isotherms. Commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It is often applicable to systems where strong, specific interactions occur between the adsorbate and the surface.

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heats.

Table 1: Hypothetical Adsorption Isotherm Data for a Long-Chain Alkyl Phosphate Surfactant on a Polymer Surface

| Equilibrium Concentration (mmol/L) | Amount Adsorbed (mg/g) |

|---|---|

| 0.1 | 5.2 |

| 0.2 | 9.8 |

| 0.5 | 20.5 |

| 1.0 | 35.0 |

| 2.0 | 50.0 |

| 5.0 | 65.0 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Role in Polymer Blends and Composite Materials

Organophosphate esters are widely used as additives in polymer blends and composites to modify their physical and mechanical properties. This compound can potentially serve multiple functions in these materials.

Role as a Plasticizer:

Plasticizers are additives that increase the flexibility and durability of a polymer. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). The long, branched isotridecyl chain of this compound can effectively disrupt polymer chain packing, leading to a plasticizing effect. This can result in a decrease in tensile strength and modulus, but an increase in elongation at break.

Role as a Compatibilizer:

In immiscible polymer blends, a compatibilizer is used to improve the interfacial adhesion between the different polymer phases. The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic head, could allow it to locate at the interface between two immiscible polymers, reducing interfacial tension and improving the dispersion of one phase within the other. This can lead to a finer morphology and improved mechanical properties of the blend.

Role as a Dispersing Agent in Composites:

In composite materials containing inorganic fillers, this compound can act as a dispersing agent. The phosphate group can adsorb onto the surface of the filler particles, while the isotridecyl chains extend into the polymer matrix, preventing the agglomeration of the filler and promoting a more uniform dispersion. This can enhance the mechanical properties and processability of the composite.

The following table illustrates the potential effects of an organophosphate ester plasticizer on the mechanical properties of a polymer blend.

Table 2: Illustrative Effect of an Organophosphate Ester Additive on the Mechanical Properties of a Polymer Blend

| Property | Neat Polymer Blend | Polymer Blend + 10% Organophosphate Ester |

|---|---|---|

| Tensile Strength (MPa) | 45 | 38 |

| Young's Modulus (GPa) | 2.1 | 1.5 |

| Elongation at Break (%) | 15 | 50 |

This table presents typical effects of a plasticizer and is not based on specific experimental data for this compound.

Buffering Capacity and pH Regulation Mechanisms in Solution

The phosphate group in this compound is derived from phosphoric acid (H₃PO₄), a triprotic acid with three dissociation constants (pKa values). This characteristic imparts buffering capacity to the molecule, allowing it to resist changes in pH in aqueous solutions.

Mechanism of Buffering Action:

The buffering action of the phosphate moiety is due to the equilibrium between its different protonated forms. The relevant equilibria for the buffering range of this compound, which is a salt of the second dissociation of phosphoric acid, are primarily centered around the second pKa.

The key equilibrium is:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

When an acid (H⁺) is added to a solution containing the HPO₄²⁻ ion (from this compound), the equilibrium shifts to the left, consuming the added protons and minimizing the change in pH. Conversely, when a base (OH⁻) is added, it reacts with H₂PO₄⁻, shifting the equilibrium to the right to replenish the H⁺ ions, thus resisting an increase in pH.

Effective Buffering Range:

A buffer is most effective in the pH range of approximately pKa ± 1. The pKa values for phosphoric acid are approximately:

pKa₁ ≈ 2.15

pKa₂ ≈ 7.20

pKa₃ ≈ 12.35

This compound, containing the HPO₄²⁻ ion, will primarily buffer in the range around the pKa₂ of phosphoric acid. Therefore, it is expected to be an effective buffer in the pH range of approximately 6.2 to 8.2.

The table below shows the pKa values of phosphoric acid, which are fundamental to understanding the buffering capacity of phosphate compounds.

Table 3: Acid Dissociation Constants of Phosphoric Acid at 25°C

| Dissociation Step | Equilibrium | pKa |

|---|---|---|

| First | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | ~2.15 |

| Second | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | ~7.20 |

| Third | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | ~12.35 |

The actual buffering capacity of a solution of this compound will also depend on its concentration. Higher concentrations of the compound will provide a greater capacity to neutralize added acids or bases. The long isotridecyl chain may also influence the aggregation behavior of the molecule in solution (e.g., micelle formation), which could have some effect on the availability of the phosphate groups for buffering.

Theoretical and Computational Chemistry Studies of Dipotassium Isotridecyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. For dipotassium (B57713) isotridecyl phosphate (B84403), these calculations can provide a detailed picture of its molecular orbitals and charge distribution, as well as model the transition states of reactions it may undergo.

Molecular Orbitals and Charge Distribution Analysis

The electronic behavior of dipotassium isotridecyl phosphate is governed by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For an anionic surfactant like this compound, the HOMO is expected to be localized on the negatively charged phosphate headgroup, making it the primary site for interaction with electrophiles.

Charge distribution analysis reveals how the electric charge is spread across the molecule. In this compound, the phosphate group carries a significant negative charge, making it hydrophilic. The long, branched isotridecyl chain, being composed of carbon and hydrogen atoms, is nonpolar and thus hydrophobic. This amphiphilic nature is the basis of its surfactant properties. Quantum chemical calculations can quantify the partial charges on each atom, providing a more nuanced understanding of its polarity.

Table 1: Hypothetical Partial Atomic Charges for Key Atoms in this compound Calculated Using DFT

| Atom | Hypothetical Partial Charge (a.u.) |

| P | +1.2 |

| O (ester) | -0.8 |

| O (anionic) | -1.0 |

| K+ | +1.0 |

| C (alpha to O) | +0.2 |

| C (in alkyl chain) | -0.2 to -0.3 |

| H (on alkyl chain) | +0.1 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the public domain. The values are based on general principles of charge distribution in similar organophosphate molecules.

Transition State Modeling for Reaction Pathways

Transition state theory allows for the study of reaction mechanisms and the calculation of reaction rates. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can understand the energy barriers and pathways for chemical reactions involving this compound. For instance, the hydrolysis of the phosphate ester bond, a potential degradation pathway, can be modeled. Such studies would involve identifying the geometry and energy of the transition state for the nucleophilic attack of a water molecule on the phosphorus atom. This information is critical for assessing the stability of the surfactant under various conditions.

Molecular Dynamics (MD) Simulations of Interfacial and Aggregation Behavior

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations are particularly well-suited for investigating the behavior of surfactants like this compound at interfaces and their tendency to form aggregates such as micelles.

Atomistic and Coarse-Grained Simulations of Micelle Formation

The formation of micelles—spherical aggregates of surfactant molecules in solution—is a hallmark of surfactant behavior. Atomistic MD simulations, where every atom is explicitly represented, can provide a highly detailed picture of how this compound molecules come together to form a micelle. These simulations can reveal the structure of the micelle, the conformation of the alkyl chains in the core, and the hydration of the phosphate headgroups at the surface.

However, atomistic simulations are computationally expensive for large systems and long timescales. Coarse-grained (CG) simulations offer a more efficient alternative by grouping several atoms into a single particle or "bead." This simplification allows for the simulation of larger systems and longer time scales, making it possible to study the entire process of micellization from randomly distributed monomers to fully formed micelles. CG simulations can be used to determine the critical micelle concentration (CMC), a key parameter for any surfactant.

Interaction with Water Molecules and Solvent Effects

The interaction of this compound with water is fundamental to its function as a surfactant. MD simulations can provide detailed insights into the hydration of the phosphate headgroup. The negatively charged oxygen atoms of the phosphate group form strong hydrogen bonds with surrounding water molecules, creating a stable hydration shell. The potassium counterions will also be hydrated and located in the vicinity of the phosphate headgroups. The hydrophobic isotridecyl tail, in contrast, disrupts the hydrogen-bonding network of water, leading to the hydrophobic effect that drives micelle formation and adsorption at interfaces.

Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound Micelle in Water

| Property | Illustrative Value |

| Aggregation Number | 50-70 molecules |

| Radius of Gyration of Micelle | 2.0 - 2.5 nm |

| Solvent Accessible Surface Area (SASA) of Hydrophobic Core | ~10 nm² |

| Average Number of Water Molecules in Headgroup Hydration Shell | 8 - 12 |

Note: This table contains illustrative data based on typical values observed for similar surfactants in MD simulations.

Monte Carlo Simulations for Phase Equilibria and Adsorption

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactants, MC simulations are particularly useful for studying phase equilibria and adsorption phenomena.

For this compound, MC simulations can be employed to predict its phase behavior in different solvents and at various concentrations and temperatures. This can be crucial for formulation science, where the stability of different phases (e.g., micellar solution, liquid crystalline phases) is important.